1-(2-Bromo-5-methoxybenzyl)piperidin-3-amine
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Overview
Description
1-[(2-bromo-5-methoxyphenyl)methyl]piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring through a methyl bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-5-methoxyphenyl)methyl]piperidin-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The construction of the piperidine ring through cyclization reactions.
Methylation: The attachment of a methyl group to connect the phenyl ring to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromo-5-methoxyphenyl)methyl]piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups to the phenyl ring.
Scientific Research Applications
1-[(2-bromo-5-methoxyphenyl)methyl]piperidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-5-methoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The piperidine ring structure also plays a crucial role in determining the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chloro-5-methoxyphenyl)methyl]piperidin-3-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(2-bromo-4-methoxyphenyl)methyl]piperidin-3-amine: Similar structure but with the methoxy group at the 4-position.
1-[(2-bromo-5-methoxyphenyl)methyl]piperidin-4-amine: Similar structure but with the amine group at the 4-position of the piperidine ring.
Uniqueness
1-[(2-bromo-5-methoxyphenyl)methyl]piperidin-3-amine is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, as well as the location of the amine group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19BrN2O |
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Molecular Weight |
299.21 g/mol |
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C13H19BrN2O/c1-17-12-4-5-13(14)10(7-12)8-16-6-2-3-11(15)9-16/h4-5,7,11H,2-3,6,8-9,15H2,1H3 |
InChI Key |
PJXYGXMCBYLZGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCCC(C2)N |
Origin of Product |
United States |
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